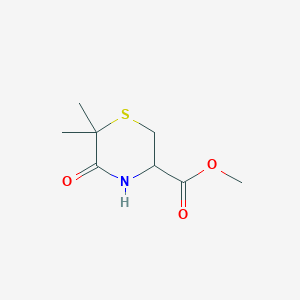
Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is characterized by its unique structure, which includes a thiomorpholine ring, a carboxylate group, and a methyl group.
准备方法
化学反应分析
Types of Reactions
Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .
科学研究应用
Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
作用机制
相似化合物的比较
Similar Compounds
Thiomorpholine derivatives: Compounds with similar thiomorpholine rings.
Carboxylate esters: Compounds with similar carboxylate groups.
Methylated compounds: Compounds with similar methyl groups.
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications .
生物活性
Methyl 6,6-dimethyl-5-oxo-3-thiomorpholinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of thiomorpholine derivatives, characterized by the presence of a thiomorpholine ring and an ester functional group. The chemical formula is C10H17NO3S, with a molecular weight of approximately 233.31 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 3-thiomorpholinecarboxylic acid with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The process can be optimized via various reaction conditions to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties . It has been tested against various Gram-positive and Gram-negative bacteria as well as fungal strains.
Table 1: Antimicrobial Activity
| Pathogen | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15 | Antibacterial |
| Escherichia coli | 12 | Antibacterial |
| Candida albicans | 14 | Antifungal |
| Bacillus cereus | 13 | Antibacterial |
The compound shows significant activity against both bacterial and fungal pathogens, comparable to standard antibiotics like tetracycline .
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects . In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on various synthesized thiomorpholine derivatives revealed that this compound exhibited superior antimicrobial activity compared to other derivatives in the series. The study highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development in antibiotic therapy .
- Anti-inflammatory Mechanism Investigation : In a controlled laboratory setting, the compound was administered to macrophage cultures exposed to lipopolysaccharides (LPS). Results showed a marked decrease in inflammatory markers, indicating its potential as an anti-inflammatory agent. Further research is needed to elucidate the exact molecular mechanisms involved .
属性
IUPAC Name |
methyl 6,6-dimethyl-5-oxothiomorpholine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c1-8(2)7(11)9-5(4-13-8)6(10)12-3/h5H,4H2,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOAZFWCCYKHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(CS1)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














